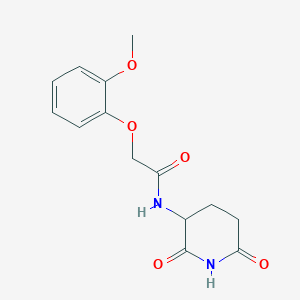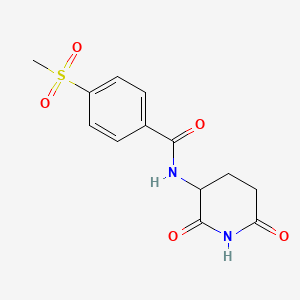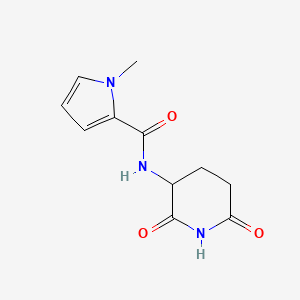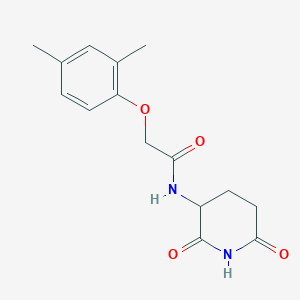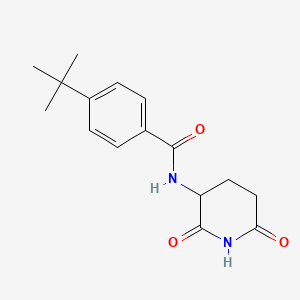
N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide, also known as DPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPC is a cyclic amide that contains a piperidine ring and a cycloheptane ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Wirkmechanismus
N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide inhibits the activity of PARP by binding to the catalytic domain of the enzyme. This binding prevents PARP from repairing damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has been shown to be a potent inhibitor of PARP activity in vitro and in vivo.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has been shown to have various biochemical and physiological effects. In addition to inhibiting PARP activity, N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has also been shown to have anti-inflammatory effects in animal models of inflammation. Furthermore, N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has several advantages for laboratory experiments. It is a potent inhibitor of PARP activity, making it a useful tool for studying PARP function in cells. N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide is also relatively stable and can be easily synthesized using various methods. However, N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has some limitations for laboratory experiments. It has a relatively short half-life in vivo, which may limit its use in animal studies. Additionally, N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide may have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide. One direction is to explore its potential applications in cancer therapy, either alone or in combination with other therapies. Another direction is to study its potential use as a chemical probe to study PARP function in cells. Additionally, further research is needed to understand the off-target effects of N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide on other enzymes and to develop more selective PARP inhibitors. Finally, N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide may have potential applications in other fields, such as inflammation and neurodegeneration, which warrant further investigation.
Synthesemethoden
N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide can be synthesized using various methods, including the reaction of cycloheptanone with piperidine-2,6-dione in the presence of a catalyst. Another method involves the reaction of cycloheptanone with piperidine-2,6-dione in the presence of a reducing agent, followed by the addition of an acid. N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide can also be synthesized using other methods, such as the reaction of cycloheptanone with a substituted piperidine-2,6-dione.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has been studied for its potential applications in various fields, including drug discovery, chemical biology, and neuroscience. N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition of PARP activity has potential applications in cancer therapy, as cancer cells rely on PARP for DNA repair. N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide has also been studied for its potential use as a chemical probe to study PARP activity in cells.
Eigenschaften
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)cycloheptanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c16-11-8-7-10(13(18)15-11)14-12(17)9-5-3-1-2-4-6-9/h9-10H,1-8H2,(H,14,17)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZOMLBTFDIUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)NC2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


